H-arg-glu-OH

Overview

Description

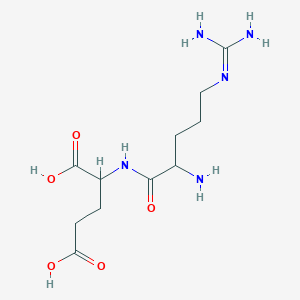

H-Arg-Glu-OH is a dipeptide composed of arginine (Arg) and glutamic acid (Glu) linked via a peptide bond. For example, peptides with Arg residues often exhibit enhanced solubility and bioavailability, while Glu contributes to charge interactions and metal ion binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-arg-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :

Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted side reactions.

Coupling Reaction: The protected amino acids are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of activators like hydroxybenzotriazole (HOBt) or oxyma.

Deprotection: After each coupling step, the protecting groups are removed to expose the reactive sites for the next amino acid addition.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-arg-glu-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds to free thiols.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives or conjugates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) as reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of activating agents like carbodiimides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield peptide conjugates with various functional groups .

Scientific Research Applications

Biochemical Research

Peptide Synthesis:

H-Arg-Glu-OH serves as a fundamental building block in peptide synthesis. It is crucial for developing new therapeutic peptides that can target specific biological pathways. The synthesis of peptides incorporating this compound has been instrumental in drug development, particularly for conditions requiring targeted therapy.

Cell Signaling Studies:

Research has shown that this compound is involved in various cell signaling pathways. The presence of arginine and glutamic acid residues enables interactions with receptors that modulate cellular responses, making it valuable for studying mechanisms underlying diseases such as cancer and neurodegenerative disorders .

Medical Applications

Wound Healing:

Recent studies have demonstrated the effectiveness of injectable hydrogels containing this compound for wound healing applications. A study utilized a chitosan-poloxamer hydrogel to deliver Arg and Glu, showing enhanced fibroblast survival and collagen synthesis, which are critical for tissue regeneration . This dual delivery system indicates the peptide's potential in promoting healing in chronic wounds.

Antimicrobial Properties:

this compound has also been explored for its antimicrobial properties. Research indicates that peptides containing arginine can enhance the antimicrobial activity against various pathogens, making them suitable candidates for developing new antimicrobial agents.

Biotechnology Applications

Recombinant Protein Production:

In biotechnology, this compound is utilized in the production of recombinant proteins. Its incorporation into expression systems can enhance protein yield and stability, facilitating the development of vaccines and therapeutic proteins . This application is particularly relevant in producing biopharmaceuticals that require high purity and efficacy.

Cosmetic Industry:

The cosmetic industry has recognized the benefits of this compound in formulations aimed at skin repair and anti-aging. Its ability to promote collagen synthesis makes it an attractive ingredient in skincare products, appealing to consumers seeking effective anti-aging solutions .

Case Studies

Mechanism of Action

The mechanism of action of H-arg-glu-OH involves its interaction with specific molecular targets and pathways:

Protein Stabilization: this compound can stabilize proteins by reducing aggregation and enhancing solubility. .

Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and activating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares H-Arg-Glu-OH (theoretical) with structurally related peptides, highlighting molecular properties, synthesis methods, and applications:

Key Observations:

Structural Diversity: Substituting amino acids alters physicochemical properties. For example, replacing Arg with Leu (in H-Leu-Glu-OH) shifts the peptide from basic to hydrophobic-acidic characteristics . Chain length impacts function: Tripeptides like H-Glu-Glu-Glu-OH exhibit stronger metal-binding capacity than dipeptides due to multiple carboxyl groups .

Synthesis Methods :

- Solid-phase peptide synthesis (SPPS) is commonly used for analogous compounds (e.g., H-Glu-Glu-Glu-OH), with purification via HPLC .

- Patented methods for multi-arginine peptides (e.g., H-Arg-Arg-Arg-Arg-OH) emphasize scalability for pharmaceutical applications .

Applications :

- Drug Development : Multi-arginine peptides are patented for enhancing cellular uptake of therapeutics .

- Biochemical Research : Dipeptides like H-Met-Glu-OH serve as substrates for studying protease activity .

Research Findings and Challenges

- Toxicity Data : Acute toxicity information for this compound and similar peptides is often unavailable, necessitating further studies .

- Analytical Challenges : Identifying peptide constituents requires advanced techniques like mass spectrometry and NMR, as highlighted in substance identification guidelines .

- Patent Landscape : Peptides with repetitive residues (e.g., Arg or Glu) dominate patents for biomedical applications, suggesting this compound could fill niche roles in targeted therapy .

Biological Activity

H-Arg-Glu-OH, also known as arginyl-glutamic acid, is a dipeptide formed from the amino acids L-arginine and L-glutamic acid. This compound has garnered attention due to its significant biological activities and potential applications in various fields, including biochemistry, pharmacology, and nutrition. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 277.31 g/mol. The structure consists of an amino group from L-arginine linked to the carboxyl group of L-glutamic acid, forming a peptide bond. This unique structure allows this compound to participate in various biochemical processes.

1. Cell Signaling

This compound plays a crucial role in cellular signaling pathways. It is involved in the modulation of nitric oxide (NO) synthesis, which is essential for various physiological functions such as vasodilation and neurotransmission. The dipeptide acts as a substrate for nitric oxide synthase (NOS), influencing endothelial function and vascular health.

2. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects. Studies have shown that it can enhance neuronal survival under stress conditions by modulating apoptosis pathways. This property makes it a candidate for further exploration in neurodegenerative disease therapies .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it exhibits significant radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Solid-phase peptide synthesis (SPPS) : A widely used technique that allows for the efficient assembly of peptides.

- Solution-phase synthesis : Involves the coupling of protected amino acids in solution, followed by deprotection steps.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| H-Lysine-Glu | Composed of L-lysine and L-glutamic acid | Higher basicity due to lysine's side chain |

| H-Aspartyl-Arginine | Composed of L-aspartic acid and L-arginine | Involvement in different signaling pathways |

| H-Citrulline-Glu | Composed of L-citrulline and L-glutamic acid | Potential role in urea cycle and nitric oxide synthesis |

| H-Glycine-Serine | Composed of glycine and serine | Simpler structure with different biological roles |

Each compound exhibits unique properties that differentiate them from this compound while showcasing similar functionalities related to protein interactions and biological activities.

Neuroprotection in Ischemic Models

A study investigating the neuroprotective effects of this compound in ischemic models demonstrated that treatment with this dipeptide reduced neuronal death and improved functional outcomes post-injury. The underlying mechanism was attributed to enhanced NO production and modulation of apoptotic pathways .

Antioxidant Efficacy

In another study, the antioxidant efficacy of this compound was compared with other peptides. It was found to have superior radical scavenging activity compared to simpler peptides like glycine-serine, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for H-arg-glu-OH, and how can purity be validated?

- Methodological Guidance : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu protection strategies for arginine and glutamic acid residues. Post-synthesis, purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and validate purity using LC-MS (≥95% purity threshold) and ¹H/¹³C NMR . For novel syntheses, include FTIR to confirm backbone amide bonds.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- Use MALDI-TOF for exact mass validation and rule out truncation products .

Q. How can researchers ensure reproducibility in this compound stability studies under physiological conditions?

- Controls to Implement :

- Temperature: Compare 25°C (room) vs. 37°C (physiological).

- Buffers: Test phosphate-buffered saline (PBS) vs. simulated gastric fluid (pH 2.0).

- Analytical frequency: Sample at 0, 24, 48, 72 hrs via HPLC .

- Include degradation markers (e.g., free Arg/Glu via ninhydrin assay) .

Advanced Research Questions

Q. How to reconcile conflicting data on this compound’s conformational stability in NMR studies?

- Contradiction Analysis Framework :

Solvent Effects : Compare D₂O (mimics aqueous environments) vs. DMSO-d₆ (enhances intramolecular H-bond visibility).

pH Dependency : Protonation states of Arg (pKa ~12.5) and Glu (pKa ~4.3) alter side-chain interactions; use pH titrations to map chemical shift variations .

Dynamic vs. Static Models : Apply 2D NOESY to distinguish transient vs. stable conformations .

- Example : If δ 8.2 ppm (amide protons) varies between studies, assess whether temperature (e.g., 298K vs. 310K) or salt concentration (e.g., 150 mM NaCl) explains discrepancies .

Q. What computational strategies best predict this compound’s interactions with biological targets?

- Methodological Workflow :

Docking : Use AutoDock Vina with flexible side chains; prioritize Glide SP/XP scoring for peptide-protein systems.

MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water, 0.15 M NaCl) to assess binding stability.

Free Energy Calculations : Apply MM-GBSA to rank binding affinities; validate with experimental SPR or ITC data .

- Pitfall Alert : Overfitting due to rigid-backbone assumptions; use replica-exchange MD to sample conformational space .

Q. How to design a robust assay for this compound’s enzymatic cleavage kinetics?

- Experimental Design :

- Enzyme Selection : Trypsin (cleaves Arg residues) vs. glutamyl endopeptidases (e.g., GluC).

- Kinetic Parameters :

- Monitor via fluorescence (e.g., FRET probes) or HPLC-MS/MS.

- Calculate under varying ionic strengths (0–200 mM KCl).

- Negative Controls : Include scrambled-sequence peptides and enzyme inhibitors (e.g., PMSF for serine proteases) .

Q. Data Interpretation & Literature Review

Q. How to critically evaluate conflicting bioactivity results for this compound in cell-based assays?

- Critical Factors :

- Cell Line Variability: Test in ≥3 cell lines (e.g., HEK293 vs. HeLa).

- Assay Conditions: Compare serum-free vs. serum-containing media (affects peptide stability).

- Dose-Response Curves: Ensure IC₅₀ values are derived from ≥8 data points .

- Literature Synthesis : Tabulate results from prior studies to identify trends (e.g., higher activity in epithelial cells vs. fibroblasts) .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

- Prioritization Strategy :

Conservative Substitutions : Replace Arg with Lys or Glu with Asp.

Backbone Modifications : Incorporate β-amino acids or N-methylation.

Validation Metrics : Compare solubility (via nephelometry), protease resistance (e.g., t₁/₂ in plasma), and target binding (SPR) .

Q. Ethics & Reproducibility

Q. How to address potential biases in reporting this compound’s therapeutic potential?

- Mitigation Steps :

- Pre-register hypotheses (e.g., on Open Science Framework).

- Use blinded data analysis; disclose all negative results in supplementary materials.

- Cite conflicting studies transparently and propose mechanistic explanations .

Q. What documentation is essential for replicating this compound studies?

- Checklist :

- Synthetic protocols (molar ratios, coupling times).

- Raw spectral data (upload to repositories like Zenodo).

- Statistical code (R/Python scripts for dose-response modeling).

- Reference to Beilstein Journal guidelines for experimental rigor .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKJBCPRWWGPEY-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15706-89-5 | |

| Record name | L-Arginyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15706-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.